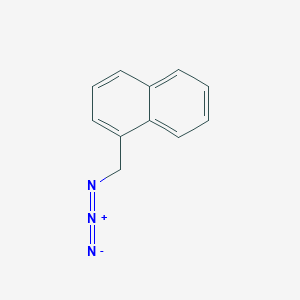

1-(Azidomethyl)naphthalene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(azidomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTNGIJJDQMLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483014 | |

| Record name | 1-(azidomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55210-79-2 | |

| Record name | 1-(azidomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azidomethyl Naphthalene and Its Derivatives

Strategies for Azide (B81097) Introduction

The introduction of the azide group is the pivotal step in the synthesis of 1-(azidomethyl)naphthalene. This transformation is typically achieved via nucleophilic substitution, where a suitable leaving group is displaced by an azide anion, or through more contemporary catalytic approaches that offer alternative pathways.

Nucleophilic substitution remains the most fundamental and widely employed strategy for synthesizing this compound. This approach relies on the reaction of a precursor bearing a good leaving group at the benzylic position with a source of azide ions.

The reaction of a 1-(halomethyl)naphthalene, most commonly 1-(chloromethyl)naphthalene (B51744), with an alkali metal azide like sodium azide (NaN₃) is a direct and efficient method for preparing this compound. thieme-connect.comnih.gov This Sₙ2 reaction involves the nucleophilic attack of the azide ion on the benzylic carbon, displacing the halide ion. thieme-connect.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or a mixture of acetone (B3395972) and water, to facilitate the dissolution of the azide salt and promote the substitution. nih.govrsc.org

The general transformation can be represented as: R-X + NaN₃ → R-N₃ + NaX (where R = 1-naphthylmethyl, X = Cl, Br) thieme-connect.com

Table 1: Representative Conditions for Halogen-Azide Exchange

| Halide Precursor | Azide Source | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl (B1604629) Bromide | Sodium Azide | Acetone/Water (4:1) | Room Temp. | 24 h | 80-93% | nih.gov |

| Benzyl Bromide | Sodium Azide | DMF | 64 °C | 6 h | Not specified | rsc.org |

Note: Data for general benzylic halides are presented as representative examples.

An alternative and highly effective route involves the conversion of the corresponding alcohol, 1-naphthalenemethanol, into the azide. This transformation avoids the separate synthesis of a halomethylnaphthalene. Several methods exist for this direct conversion.

The Mitsunobu reaction is a classic and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including azides, with clean inversion of stereochemistry. nih.govnih.gov The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. An azide source, historically the hazardous hydrazoic acid (HN₃), or modern alternatives like diphenylphosphoryl azide (DPPA), is then used as the nucleophile. rsc.orgorganic-chemistry.orgwikipedia.org

To circumvent the issues associated with traditional Mitsunobu reagents, more practical one-pot procedures have been developed. These methods often generate the activating agent in situ. One such protocol involves the use of triphenylphosphine, iodine, and imidazole (B134444) with sodium azide in a solvent like DMSO. acs.org Another efficient one-pot method utilizes bis(2,4-dichlorophenyl) phosphate (B84403) and sodium azide, where a phosphorylpyridinium azide is believed to be the active species. organic-chemistry.org

Table 2: Selected Methods for Alcohol to Azide Conversion

| Method | Alcohol Precursor | Key Reagents | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | Benzylic Alcohols | PPh₃, DEAD, DPPA (or HN₃) | THF | Inversion of stereochemistry | rsc.orgnih.gov |

| One-Pot Iodination/Azidation | Alcohols | PPh₃, I₂, Imidazole, NaN₃ | DMSO | Avoids DEAD/DPPA | acs.org |

| Phosphate Activation | Alkanols | Bis(2,4-dichlorophenyl) phosphate, NaN₃, DMAP | DMF | Efficient one-pot activation | organic-chemistry.org |

Modern synthetic chemistry has seen a surge in the development of catalytic methods for C-N bond formation, including the synthesis of azides. These approaches can offer higher efficiency, milder reaction conditions, and improved selectivity compared to stoichiometric methods. For naphthalene-based azides, catalytic strategies can involve the direct azidation of C-H bonds or the catalyzed conversion of alcohols.

Copper and Iron-catalyzed azidation of benzylic C-H bonds represents a powerful strategy for directly converting a methylnaphthalene into this compound, bypassing the need for pre-functionalized precursors. These reactions often proceed via radical mechanisms, where a metal catalyst facilitates the generation of an azidyl radical or a benzylic radical intermediate. nih.govnih.gov For instance, copper-catalyzed photoredox methods using an azidoiodinane reagent can effectively form azides at benzylic positions under visible light. acs.org Iron-based catalysts have also been employed for the site-selective azidation of C(sp³)-H bonds, including benzylic sites. nih.govyoutube.com

Furthermore, the conversion of benzylic alcohols to azides can be achieved catalytically. Systems using copper(II) triflate with azidotrimethylsilane (B126382) (TMSN₃) or bismuth(III) salts have been shown to effectively catalyze the direct azidation of benzylic alcohols. organic-chemistry.org A notable development is the use of a magnetically separable nano-Fe₃O₄ catalyst, which facilitates the azidation of benzylic alcohols and allows for easy recovery and reuse of the catalyst. thieme-connect.com

Nucleophilic Substitution Reactions

Precursor Design and Selection for Naphthalene-Based Azides

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors. The two most important starting materials are 1-(chloromethyl)naphthalene and 1-naphthalenemethanol.

1-(Chloromethyl)naphthalene is typically synthesized via the electrophilic chloromethylation of naphthalene (B1677914). A common industrial method is a variation of the Blanc reaction, where naphthalene is reacted with an formaldehyde (B43269) source (e.g., paraformaldehyde) and hydrogen chloride in the presence of an acid catalyst. orgsyn.org Research has focused on optimizing this reaction to improve yield and purity while minimizing the formation of isomers (like 2-chloromethylnaphthalene) and bis-substituted byproducts. guidechem.com One improved method utilizes a catalyst system of FeCl₃, CuCl₂, and a phase-transfer catalyst (benzyltriethylammonium chloride) with concentrated hydrochloric acid, allowing the reaction to proceed at a lower temperature (40°C) with high yield (97.1%) and purity. guidechem.comchemicalbook.com

1-Naphthalenemethanol can be prepared by the reduction of 1-naphthaldehyde (B104281) or 1-naphthoic acid and its esters. It can also be synthesized via the hydrolysis of 1-(chloromethyl)naphthalene. It serves as a key precursor for alcohol-to-azide conversion methods, such as the Mitsunobu reaction. acs.orgchemicalbook.com

Table 3: Synthesis of Key Precursors

| Precursor | Starting Material(s) | Key Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| 1-(Chloromethyl)naphthalene | Naphthalene, Paraformaldehyde | HCl, H₃PO₄, Acetic Acid | 74-77% | orgsyn.org |

| 1-(Chloromethyl)naphthalene | Naphthalene, Paraformaldehyde | HCl, FeCl₃, CuCl₂, Phase-Transfer Catalyst | 97.1% | guidechem.comchemicalbook.com |

| 1-(Chloromethyl)naphthalene | 1-Naphthalenemethanol | Thionyl Chloride (SOCl₂) | Not specified | chemicalbook.com |

| 1-Naphthalenemethanol | 1-Naphthaldehyde | Transfer Hydrogenation (e.g., Pd catalyst) | Not specified | chemicalbook.com |

Green Chemistry Principles in Azide Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. In the context of synthesizing this compound, these principles can be applied to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green approaches applicable to this synthesis include:

Catalyst-based strategies: The use of catalytic amounts of reagents is inherently greener than stoichiometric reactions. The development of reusable, heterogeneous catalysts, such as the magnetically separable nano-Fe₃O₄ thieme-connect.com or solid-supported catalysts like Amberlyst-15, organic-chemistry.org is a significant advancement. These catalysts minimize waste by allowing for easy separation and recycling.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, or "one-pot" synthesis, enhances efficiency by reducing the need for intermediate work-up and purification steps. nih.gov This minimizes solvent usage and chemical waste. The direct, one-pot conversion of alcohols to azides is a prime example of this principle. organic-chemistry.orgacs.org

Alternative Energy Sources: Utilizing energy sources like microwave irradiation can dramatically reduce reaction times and potentially allow for the use of greener solvents like water. organic-chemistry.org Photochemical methods, which use visible light to drive reactions, also represent a sustainable energy input. acs.org

Solvent-Free and Aqueous Media: Conducting reactions in water or under solvent-free conditions, where possible, eliminates the environmental and health hazards associated with volatile organic solvents. orientjchem.orgajgreenchem.com Microwave-assisted nucleophilic substitutions in aqueous media have been shown to be effective for preparing azides. organic-chemistry.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more sustainable.

Azide Functional Group Reactivity

The primary mode of reactivity for the azide group in this compound is its participation as a 1,3-dipole in cycloaddition reactions. This behavior is fundamental to its application in "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability.

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a cornerstone of the reactivity of azides. nih.gov In this reaction, the three-atom, four-electron azide system reacts with a two-atom dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. wustl.edu For this compound, this reaction provides a powerful and efficient method for forming stable 1,2,3-triazole linkages.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction involving azides. sigmaaldrich.com This reaction exhibits a significant rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition and proceeds under mild conditions, including in aqueous media. magtech.com.cn It is widely used to connect this compound to a variety of terminal alkynes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselectivity in Triazole Formation

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide and a terminal alkyne almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org In the case of this compound, its reaction with various terminal alkynes under copper catalysis consistently produces the corresponding 1-(naphthalen-1-ylmethyl)-4-aryl-1H-1,2,3-triazole products. This high degree of regiocontrol is a direct consequence of the copper-catalyzed mechanism, which differs significantly from the uncatalyzed thermal process that often results in a mixture of 1,4- and 1,5-regioisomers. magtech.com.cn Research focused on synthesizing potential antimicrobial agents has demonstrated this precise regioselectivity, where this compound was successfully coupled with different substituted phenylacetylenes to yield only the 1,4-disubstituted triazoles. researchgate.net

Catalytic Systems and Ligand Effects

The efficacy of the CuAAC reaction relies on the generation and stabilization of the active copper(I) catalytic species. A variety of catalytic systems have been developed to achieve this. The most common and convenient method involves the use of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in conjunction with a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ. rsc.orgresearchgate.net This system has been effectively used for the reaction of this compound. researchgate.net

The general catalytic procedure involves mixing the azide and alkyne substrates in a suitable solvent, followed by the addition of the copper(II) source and then the reducing agent to initiate the reaction. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Catalytic System | Solvent | Product |

| This compound | 1-Ethynyl-2-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 1-((1-Naphthyl)methyl)-4-(2-fluorophenyl)-1H-1,2,3-triazole researchgate.net |

| This compound | 1-Ethynyl-4-(tert-butyl)benzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 1-((1-Naphthyl)methyl)-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole researchgate.net |

While simple copper salt systems are effective, the performance and stability of the Cu(I) catalyst can be significantly enhanced by the use of chelating ligands. Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) accelerate the reaction and protect the copper from oxidation and disproportionation, which is particularly crucial in biological applications. rsc.orgresearchgate.net Other systems include using copper(I) salts directly (e.g., CuI) or employing heterogeneous catalysts like copper-on-charcoal, which can simplify product purification. nih.govthieme-connect.de

Mechanistic Pathways of CuAAC

The mechanism of the CuAAC is distinct from the concerted pathway of the thermal Huisgen cycloaddition. It is now widely accepted that the reaction proceeds through a stepwise pathway involving copper acetylide intermediates. thieme-connect.de While early proposals suggested a mononuclear mechanism, substantial experimental and computational evidence points towards a mechanism involving polynuclear copper acetylide complexes, often dinuclear, as the active catalytic species. nih.gov

The catalytic cycle is generally understood to involve the following key steps:

Copper-Alkyne Coordination: The Cu(I) ion first coordinates to the π-system of the terminal alkyne.

Acetylide Formation: The acidity of the terminal alkyne proton is increased upon coordination, facilitating its removal by a base (which can be a ligand or the solvent) to form a copper(I) acetylide intermediate. This is a critical step in the catalytic cycle.

Complexation with Azide: The azide, in this case this compound, then coordinates to a copper center in the dinuclear copper acetylide complex.

Cycloaddition: The coordinated azide undergoes a regioselective addition to the acetylide. This step leads to the formation of a six-membered copper-containing ring intermediate (a cuprated triazole or triazolide).

Protonolysis: The stable copper-triazolide intermediate is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.

This multi-step, copper-mediated pathway explains the dramatic rate enhancement and the exquisite regiocontrol observed in the reaction. magtech.com.cnthieme-connect.de

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement in click chemistry as it proceeds without the need for a metal catalyst. The driving force for this reaction is the high ring strain of a cycloalkyne, typically a cyclooctyne (B158145) derivative. This stored energy lowers the activation barrier for the [3+2] cycloaddition, allowing the reaction to occur at ambient temperatures.

The azide functional group in this compound is, in principle, a suitable substrate for SPAAC reactions. The reaction mechanism is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide reacts with the strained alkyne in a single step. The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. Various generations of cyclooctynes have been developed to enhance reaction kinetics, including dibenzoannulated cyclooctynes (e.g., DIBO, DBCO) and fluorinated cyclooctynes (e.g., DIFO).

The electronic nature of the azide also plays a role in the reaction rate. This compound, being a benzylic azide, is generally considered an aliphatic-type azide, which are known to be reactive partners in SPAAC. However, specific studies documenting the reaction of this compound in a SPAAC reaction were not identified in a survey of recent literature. The reaction would be expected to yield a mixture of regioisomeric triazoles fused to the cyclooctane (B165968) ring, as the regiocontrol is less stringent than in CuAAC. organic-chemistry.org

Reactivity and Mechanistic Investigations of this compound

The chemical compound this compound is a versatile intermediate in organic synthesis, primarily due to the reactive nature of its azide functional group. This article explores key aspects of its reactivity, focusing on cycloaddition reactions, reduction of the azide, and specific oxidation reactions.

1 Cycloaddition Reactions

The azide group of this compound readily participates in cycloaddition reactions, most notably with alkynes to form triazoles. These reactions can be promoted through various methods, including transition-metal-free conditions and photocatalysis.

3 Transition-Metal-Free Click Reactions

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a powerful tool for the synthesis of 1,2,3-triazoles. While often catalyzed by copper, transition-metal-free versions of this "click reaction" have been developed. These reactions are typically promoted by strain in the alkyne partner or by the use of a base catalyst.

In a general sense, the reaction of an aryl azide with a terminal alkyne in the presence of a catalytic amount of a tetraalkylammonium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) can lead to the regioselective formation of 1,5-disubstituted 1,2,3-triazoles. wikipedia.org The proposed mechanism involves the reversible deprotonation of the terminal alkyne by the hydroxide base to form a reactive acetylide intermediate. wikipedia.org This acetylide then acts as a nucleophile, attacking the terminal nitrogen of the azide. The resulting triazenide intermediate undergoes cyclization to form the 1,5-disubstituted 1,2,3-triazolyl anion, which is then protonated to yield the final product. wikipedia.org While specific studies on this compound in this context are not widely reported, its reactivity is expected to be analogous to other benzylic azides.

| Alkyne | Base Catalyst | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | KOH | DMSO | 1-(Naphthalen-1-ylmethyl)-5-phenyl-1H-1,2,3-triazole | Not Reported | wikipedia.org |

| 1-Octyne | t-BuOK | DMSO | 1-(Naphthalen-1-ylmethyl)-5-hexyl-1H-1,2,3-triazole | Not Reported | thieme-connect.de |

Table 1: Representative Transition-Metal-Free Click Reactions with Azides. (Note: Data for this compound is inferred from general procedures for aryl and benzyl azides).

4 Photocatalytic Azide-Alkyne Cycloaddition

Photocatalysis offers an alternative method to initiate the azide-alkyne cycloaddition, providing temporal and spatial control over the reaction. This is often achieved through the photochemical reduction of a copper(II) precatalyst to the active copper(I) species. The general principle involves a photoinitiator that, upon irradiation, generates radicals which then reduce Cu(II) to Cu(I). The transiently formed Cu(I) then catalyzes the [3+2] cycloaddition between the azide and the alkyne.

While specific examples detailing the photocatalytic cycloaddition of this compound are scarce in the literature, studies on analogous systems using benzyl azide demonstrate the feasibility of this approach. For instance, the reaction of benzyl azide with various terminal alkynes can be efficiently catalyzed by copper salts under visible light irradiation in the presence of a suitable photosensitizer.

| Azide | Alkyne | Photocatalyst System | Solvent | Product | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuI/Et3N | Cyrene™ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 | beilstein-archives.org |

| Benzyl Azide | 1-Heptyne | CuI/Et3N | Cyrene™ | 1-Benzyl-4-pentyl-1H-1,2,3-triazole | >95 | beilstein-archives.org |

Table 2: Representative Photocatalytic Azide-Alkyne Cycloadditions with Benzyl Azide.

2 Reduction Chemistry of the Azide Group

The azide group of this compound can be readily reduced to the corresponding primary amine, 1-(aminomethyl)naphthalene, through several reliable methods, including the Staudinger reaction and catalytic hydrogenation.

1 Staudinger Reaction and Iminophosphorane Intermediates

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. wikipedia.orgnih.gov The reaction proceeds in two steps. First, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (PPh₃), through a nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. This initial step leads to the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to form a stable iminophosphorane (also known as an aza-ylide). wikipedia.orgnih.govalfa-chemistry.com

The iminophosphorane intermediate can be isolated or, more commonly, hydrolyzed in a subsequent step by the addition of water. The hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgalfa-chemistry.com This reaction is highly chemoselective and tolerates a wide range of other functional groups.

| Azide | Phosphine | Solvent | Intermediate | Subsequent Reagent | Final Product | Yield (%) | Reference |

| This compound | Triphenylphosphine | THF | 1-(Naphthalen-1-ylmethyl)iminophosphorane | Water | 1-(Aminomethyl)naphthalene | High (not specified) | wikipedia.orgnih.govalfa-chemistry.com |

Table 3: Staudinger Reduction of this compound. (Note: Yield is inferred from general high-yielding nature of the reaction).

2 Catalytic Reduction to Amines

Catalytic hydrogenation is a common and effective method for the reduction of azides to primary amines. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. thieme-connect.de The reaction is generally clean and high-yielding.

The catalytic hydrogenation of this compound would proceed by the addition of hydrogen across the azide group, with the release of nitrogen gas, to furnish 1-(aminomethyl)naphthalene. The choice of catalyst and reaction conditions can sometimes be tuned to achieve selectivity in the presence of other reducible functional groups. For benzylic azides, Pd/C is a commonly employed and efficient catalyst. reddit.com

| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzyl Azide | 10% Pd/C | Methanol | Benzylamine | High (not specified) | reddit.com |

| This compound | 10% Pd/C | Ethanol | 1-(Aminomethyl)naphthalene | High (not specified) | thieme-connect.de |

Table 4: Catalytic Hydrogenation of Benzylic Azides.

Reactivity and Mechanistic Investigations of 1 Azidomethyl Naphthalene

3 Oxidation Reactions

While the azide (B81097) group is the primary site of reactivity, the benzylic position of 1-(azidomethyl)naphthalene can also undergo oxidation under specific conditions.

1 Biocatalytic Oxidation to Aldehydes

Biocatalytic methods offer a green and highly selective approach to organic transformations. While specific research on the biocatalytic oxidation of this compound to 1-naphthaldehyde (B104281) is not extensively documented, the oxidation of related aromatic compounds has been demonstrated. For instance, aldehyde dehydrogenases (ALDHs) are a class of enzymes that can catalyze the oxidation of aldehydes to carboxylic acids. nih.govuva.nl However, other enzyme systems, such as certain monooxygenases or oxidases, could potentially be engineered or discovered to perform the selective oxidation of a benzylic methyl group to an aldehyde.

The biocatalytic oxidation of aromatic methyl groups to aldehydes is a challenging transformation. Research in this area is ongoing, with a focus on discovering and engineering enzymes with the desired activity and selectivity. organic-chemistry.org

| Substrate | Enzyme/Biocatalyst | Product | Yield (%) | Reference |

| Toluene | Toluene monooxygenase | Benzaldehyde | Not Reported | nih.gov |

| Naphthalene (B1677914) | Naphthalene 1,2-dioxygenase | 1,2-Dihydroxynaphthalene | Not Reported | thermofisher.com |

Table 5: Examples of Biocatalytic Oxidation of Aromatic Hydrocarbons. (Note: These are related examples, not the specific oxidation of this compound).

Biocatalytic Oxidation to Aldehydes

Kinetic Isotope Effect Studies in Oxidation Mechanisms

In a study on the hydroxylation of 4-methylphenylalanine, a significant deuterium (B1214612) KIE of 10 was observed for the benzylic hydroxylation. nih.gov This large isotope effect strongly suggests that the abstraction of a hydrogen atom from the methyl group is the rate-determining step of the reaction. nih.gov Furthermore, the temperature dependence of this KIE indicated a contribution from hydrogen tunneling, a quantum mechanical phenomenon where a proton can pass through an activation barrier rather than over it. nih.gov

For the oxidation of this compound, a similar primary KIE would be expected if the reaction proceeds via a mechanism involving the cleavage of the benzylic C-H bond in the rate-determining step. The magnitude of the KIE would depend on the nature of the oxidant and the transition state geometry.

Table 1: Illustrative Kinetic Isotope Effects in Benzylic Hydroxylation

| Substrate | Oxidant/Enzyme | KIE (kH/kD) | Reference |

| 4-Methylphenylalanine | Phenylalanine Hydroxylase | 10 | nih.gov |

| 4-Trideuteriomethyl-phenylalanine | Phenylalanine Hydroxylase | 10 | nih.gov |

This table presents data from an analogous system to illustrate the principles of KIE in benzylic oxidation, as direct data for this compound is not available.

Substrate Scope and Structure-Reactivity Relationships

The reactivity of substituted naphthalenes in oxidation reactions is influenced by the electronic and steric properties of the substituents. While a systematic study on the substrate scope and structure-reactivity relationships for the oxidation of a series of this compound analogs is not extensively documented, general principles of benzylic oxidation and substituent effects on naphthalene systems can be applied.

The ease of benzylic C-H bond oxidation is related to the stability of the resulting benzylic radical or cation intermediate. Electron-donating groups on the naphthalene ring would be expected to stabilize such intermediates, thereby increasing the rate of oxidation. Conversely, electron-withdrawing groups would likely decrease the reaction rate. rsc.org The azidomethyl group itself, with the electronegative azide moiety, is expected to have a deactivating, electron-withdrawing inductive effect.

Studies on the oxidation of various naphthalene derivatives have shown that the position of the substituent and the nature of the oxidant play a crucial role in determining the reaction's outcome. For instance, the oxidation of methyl 1-naphthyl sulfides showed that the reactivity is influenced by both polar and steric effects of the substituents. rsc.org A study on the structure-activity relationships of various naphthalene derivatives demonstrated that biological activity, which can be related to reactivity, is correlated with parameters such as hydrogen acceptance, hydrophobicity, and electronic substituent constants. nih.gov

Table 2: Inferred Structure-Reactivity Relationships in Benzylic Oxidation of Naphthalene Derivatives

| Substituent at C4 of Naphthalene Ring | Expected Relative Rate of Benzylic Oxidation at C1 | Rationale |

| -OCH₃ (Electron-donating) | Increased | Stabilization of the benzylic radical/cation intermediate. |

| -CH₃ (Electron-donating) | Increased | Stabilization of the benzylic radical/cation intermediate. |

| -H (Reference) | Standard | Baseline for comparison. |

| -Cl (Electron-withdrawing) | Decreased | Destabilization of the benzylic radical/cation intermediate. |

| -NO₂ (Strongly electron-withdrawing) | Significantly Decreased | Strong destabilization of the benzylic radical/cation intermediate. |

This table is based on established principles of substituent effects on reaction rates and serves as a predictive model in the absence of direct experimental data for this compound analogs.

Nitrene Generation and Subsequent Reactivity

The azide functionality in this compound serves as a precursor to a highly reactive intermediate: a nitrene. Nitrenes are the nitrogen analogs of carbenes and can be generated from organic azides through thermolysis or photolysis, which involves the expulsion of a molecule of nitrogen gas. wikipedia.org

The thermal and photolytic decomposition of naphthyl azides has been a subject of study. rsc.org Flash photolysis of 1-naphthyl azide has been shown to produce the corresponding singlet 1-naphthylnitrene, which can then intersystem cross to the more stable triplet nitrene. rsc.org The subsequent reactivity of these nitrenes is diverse and can include intramolecular C-H insertion, cyclization, and rearrangement reactions. slideshare.net

For this compound, the generated nitrene, 1-(naphthylmethyl)nitrene, would be expected to undergo a variety of transformations. Intramolecular reactions are often favored. One plausible pathway is the insertion of the nitrene into one of the C-H bonds of the naphthalene ring, leading to the formation of a new heterocyclic ring system. Another possibility is rearrangement, a common reaction for nitrenes. slideshare.net

For example, the photolysis of β-naphthyl azide has been reported to yield 1-amino-2-NN-diethylamino-naphthalene, indicating a complex reaction pathway likely involving a nitrene intermediate. rsc.org The specific products from the decomposition of this compound would depend on the reaction conditions (e.g., temperature, solvent, presence of trapping agents).

Reactivity of the Naphthalene Core

Electrophilic Aromatic Substitution on Naphthalene Derivatives

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org Substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. In general, electrophilic attack at the α-position is kinetically favored due to the formation of a more stable carbocation intermediate (a Wheland intermediate) that can be stabilized by resonance while retaining a complete benzene ring. libretexts.orgwordpress.com

However, the regioselectivity of electrophilic substitution on naphthalene can be influenced by the reaction conditions, such as temperature and the nature of the electrophile. For instance, the sulfonation of naphthalene at lower temperatures yields primarily the α-sulfonic acid (kinetic product), while at higher temperatures, the β-sulfonic acid (thermodynamic product) is favored. youtube.com

Influence of the Azidomethyl Substituent on Naphthalene Reactivity

The azidomethyl group (-CH₂N₃) at the 1-position of the naphthalene ring is expected to influence its reactivity towards electrophilic aromatic substitution. The azide group is known to be electron-withdrawing through an inductive effect (-I effect). This deactivating effect reduces the electron density of the naphthalene ring system, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted naphthalene. masterorganicchemistry.com

Due to this deactivating nature, electrophilic attack on the substituted ring of this compound would be slower than on naphthalene itself. The directing effect of the azidomethyl group is also an important consideration. As a deactivating group, it would be expected to direct incoming electrophiles primarily to the other, unsubstituted ring, specifically to the C5 and C8 positions (para and peri to the substituent, respectively). chemicalforums.com Attack at the C4 position (ortho) would be disfavored due to both electronic deactivation and potential steric hindrance.

In cases where substitution does occur on the same ring, a deactivating group generally directs incoming electrophiles to the meta position. For this compound, this would correspond to the C3 and, to a lesser extent, the C6 and C7 positions. However, substitution on the unsubstituted ring is generally the preferred pathway for naphthalenes bearing a deactivating group on one ring. chemicalforums.com

Advanced Applications of 1 Azidomethyl Naphthalene in Chemical Sciences

Building Blocks in Complex Organic Synthesis

The unique reactivity of the azide (B81097) moiety allows 1-(azidomethyl)naphthalene to serve as a key intermediate in the construction of complex molecular architectures. Its utility spans the creation of heterocyclic systems, the development of hybrid molecules with potential therapeutic applications, and as a precursor to essential amino compounds.

Synthesis of Heterocyclic Scaffolds (e.g., Triazoles)

The most prominent application of this compound is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions. ontosight.aiyoutube.com The azide functional group acts as a 1,3-dipole that readily reacts with alkynes to form a stable, five-membered triazole ring. This transformation is a cornerstone of click chemistry, a concept introduced to describe reactions that are high-yielding, stereospecific, and simple to perform. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Huisgen 1,3-Dipolar Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst | None (Thermal) | Copper(I) salts |

| Temperature | Elevated | Room Temperature |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Specific to 1,4-isomer |

| Reaction Rate | Slow | Highly accelerated (10^7 to 10^8 times faster) |

| Scope | Broad | Broad, tolerant of many functional groups |

This table summarizes the key differences between the thermal and copper-catalyzed methods for synthesizing triazoles from azides and alkynes.

Incorporation into Naphthoquinone Hybrids

Naphthoquinones are a class of compounds derived from naphthalene (B1677914) that are recognized for their significant biological activities, including anticancer properties. nih.govnih.gov Organic synthesis strategies often focus on creating hybrid molecules that combine the pharmacophore of a known active agent with other functional units to enhance or modify its activity.

Precursors for Amino Derivatives

The azide group is a masked form of a primary amine. Through chemical reduction, the azido (B1232118) group (-N3) in this compound can be efficiently converted into an amino group (-NH2), yielding 1-(aminomethyl)naphthalene, also known as 1-naphthylmethylamine. This transformation is fundamental in organic synthesis as it provides a route to primary amines, which are themselves crucial building blocks for a vast range of more complex molecules. mdpi.com

Several methods can achieve this reduction. A common approach is catalytic hydrogenation, where the azide is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon. Another widely used method is the Staudinger reaction, which involves treatment with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis. The resulting 1-(aminomethyl)naphthalene is a valuable intermediate, serving as a precursor for synthesizing various amides, imines, and other nitrogen-containing compounds, including those with potential pharmacological relevance. researchgate.netwikipedia.org

Contributions to Materials Science

The rigid, planar structure of the naphthalene core in this compound makes it an attractive component for the design of advanced materials. Its ability to engage in non-covalent interactions, combined with the covalent chemistry afforded by the azide group, allows for its use in polymer science and supramolecular chemistry.

Polymer Functionalization and Crosslinking

In polymer chemistry, this compound serves as a versatile functionalizing agent. The azide group can be readily attached to polymer chains using click chemistry. For example, a polymer backbone containing alkyne groups can be "clicked" with this compound to graft naphthalene units onto the polymer. This functionalization can significantly alter the properties of the host polymer, introducing enhanced thermal stability, hydrophobicity, or specific photophysical characteristics like fluorescence, which is inherent to many naphthalene derivatives. rsc.org

Furthermore, if a polymer contains multiple alkyne sites, or if a bis-alkyne linker is used, this compound can participate in crosslinking reactions. By reacting with two different polymer chains, it can form a bridge, creating a network structure. This crosslinking process is crucial for producing materials like polymer gels or elastomers with tailored mechanical properties.

Supramolecular Assembly and Mesophase Formation

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The large, electron-rich aromatic surface of the naphthalene group in this compound makes it highly prone to π-π stacking interactions. warwick.ac.uk

These stacking interactions can drive the self-assembly of molecules containing this unit into well-defined nanostructures, such as fibers, sheets, or columns. warwick.ac.ukrsc.org When such molecules are designed with appropriate architectures, for instance by attaching long alkyl chains, they can form liquid crystalline phases (mesophases). In these phases, the molecules exhibit a degree of order that is intermediate between a crystalline solid and an isotropic liquid. The naphthalene unit acts as the rigid mesogenic core that promotes the formation of these ordered, yet fluid, assemblies. The ability to control the self-assembly process by modifying molecular structure is a key goal in the development of "smart" materials with applications in electronics and sensor technology. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Key Application/Role |

|---|---|---|

| This compound | C11H9N3 | Primary subject, click chemistry reagent |

| 1,2,3-Triazole | C2H3N3 (parent) | Heterocyclic scaffold formed from cycloaddition |

| 1,4-Naphthoquinone | C10H6O2 | Bioactive core for hybrid synthesis |

| 1-(Aminomethyl)naphthalene | C11H11N | Amino derivative, synthetic precursor |

| 2,3-Dichloro-1,4-naphthoquinone | C10H4Cl2O2 | Starting material for naphthoquinone hybrids |

| Triphenylphosphine | C18H15P | Reagent for Staudinger reduction of azides |

This table lists the key chemical compounds discussed in the article, their formulas, and their primary context.

Development of Functional Organic Materials

The naphthalene core is a well-established component in the field of functional organic materials due to its attractive photophysical and electronic properties. thieme-connect.de Naphthalene diimide (NDI) derivatives, for instance, are extensively used in supramolecular chemistry and organic optoelectronics. thieme-connect.denih.gov The incorporation of the this compound unit into larger molecular architectures allows for the precise introduction of these desirable naphthalene properties.

The true utility of this compound in materials science lies in its azide functionality, which provides a powerful handle for molecular construction via click chemistry. ontosight.ai Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and irreversible linking of the naphthalene moiety to other molecular components that possess a terminal alkyne. nd.edunih.gov This modular approach is instrumental in synthesizing a wide range of materials, including:

Supramolecular Assemblies: By clicking this compound onto complementary building blocks, complex, non-covalently bonded structures can be formed. These assemblies are investigated for applications in molecular sensing and electronics.

Functional Polymers: The compound can be used as a monomer or as a side-chain functional group to be grafted onto a polymer backbone. This allows for the synthesis of polymers with tailored optical and electronic properties derived from the naphthalene unit.

Surface Modification: The azide group can react with alkyne-functionalized surfaces to immobilize the naphthalene moiety, altering the surface properties for applications in electronics or biocompatible coatings. nd.edu

The reliability and specificity of the click reaction ensure that the naphthalene unit can be incorporated into these materials with high yield and purity, which is critical for achieving desired material functions. nih.gov

Roles in Chemical Biology and Medicinal Chemistry Research

The bioorthogonal nature of the azide group—meaning it does not react with biological molecules under normal physiological conditions—makes this compound an exceptional tool for studying and manipulating biological systems. nd.eduwikipedia.org

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a cornerstone of modern chemical biology. This compound and its derivatives are excellent reagents for this purpose. The azide serves as a handle that can be selectively reacted with a biomolecule that has been metabolically or synthetically engineered to contain an alkyne group. nd.edu

A prominent example is in the study of glycosaminoglycans (GAGs), which play crucial roles in various biological processes. Researchers have synthesized azide-functionalized naphthoxylosides, which are taken up by cells and used to initiate the biosynthesis of GAG chains. nih.gov These newly synthesized GAGs are now "tagged" with an azide group. Using click chemistry, these azide-tagged GAGs can be conjugated to alkyne-containing reporter molecules, such as fluorophores, for visualization and analysis. nih.gov This strategy allows for the specific labeling and study of newly created GAGs even in the presence of a high background of existing ones. nih.gov

Table 1: Application of Naphthalene Azide in Biomolecule Labeling

| Naphthalene Derivative | Application | Conjugation Partner | Purpose |

| Azide-functionalized naphthoxyloside | Labeling of neosynthesized Glycosaminoglycans (GAGs) nih.gov | Alexa Fluor 647 (alkyne) | Fluorescence imaging and tracking of GAGs nih.gov |

| Azide-functionalized naphthoxyloside | Labeling of neosynthesized Glycosaminoglycans (GAGs) nih.gov | TAMRA (alkyne) | Fluorescence imaging and tracking of GAGs nih.gov |

| Azide-functionalized naphthoxyloside | Immobilization for interaction studies nih.gov | Alkyne-functionalized SPR chip | Studying GAG interactions with proteins like hepatocyte growth factor nih.gov |

The naphthalene scaffold is present in numerous biologically active compounds, and its derivatives are widely explored for therapeutic potential. mdpi.comekb.eg The triazole ring, which is formed when an azide reacts via click chemistry, is also a known pharmacophore that can enhance the biological activity of a molecule. nih.govnih.gov Consequently, derivatives originating from this compound are of significant interest in drug discovery.

Antimicrobial Activity: Various naphthalene derivatives have demonstrated potent activity against a range of microbial pathogens, including drug-resistant strains. mdpi.comresearchgate.net Studies have shown that compounds incorporating the naphthalene ring exhibit significant antibacterial effects against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. xiahepublishing.comumsha.ac.ir Antifungal activity against pathogens like Candida albicans has also been reported. researchgate.netumsha.ac.ir The lipophilic nature of the naphthalene ring is thought to contribute to its ability to disrupt microbial membranes. umsha.ac.ir

Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound Class | Target Microorganism | Activity Metric | Result |

| Dihydroxynaphthalene-derivative bis-QACs (e.g., 5d, 6d) | S. aureus ATCC 43300 | MBC | 4-8 mg/L (complete kill within 60 min) mdpi.com |

| Dihydroxynaphthalene-derivative bis-QACs (e.g., 5d, 6d) | E. coli ATCC 25922 | MBC | 2-8 mg/L (complete kill within 60-105 min) mdpi.com |

| Naphtho ontosight.ainih.govnih.govtriazol-thiadiazin derivatives | Gram-positive bacteria (S. aureus, MRSA) | MIC | 100-200 µg/mL umsha.ac.ir |

| Naphtho ontosight.ainih.govnih.govtriazol-thiadiazin derivatives | Candida albicans | MIC | 200 µg/mL umsha.ac.ir |

Anticancer Activity: The planar structure of the naphthalene ring allows its derivatives to intercalate with DNA, and they can also act as enzyme inhibitors, making them promising anticancer agents. researchgate.netacgpubs.org Numerous studies have synthesized and evaluated naphthalene-containing compounds, including triazole-spirodienones derived from click chemistry precursors, for their cytotoxic effects against various cancer cell lines. nih.govnih.gov These compounds have shown high potency, with some exhibiting activity at nanomolar concentrations and inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Table 3: Anticancer Activity of Selected Naphthalene-Based Compounds

| Compound Class/ID | Cancer Cell Line | Activity Metric | Value |

| Spiro[acridine-9,2′-indoline] derivatives (e.g., 1c, 1b) | MCF-7 (Breast) | GI₅₀ | 0.01 - 0.02 µM researchgate.net |

| Naphthalene-substituted triazole spirodienones (e.g., 6a) | MDA-MB-231 (Breast) | IC₅₀ | 0.03 µM nih.govnih.gov |

| Naphthalene-substituted triazole spirodienones | Hela (Cervical) | IC₅₀ | 0.07 - 0.72 µM nih.gov |

| Naphthalene-substituted benzimidazole (B57391) derivatives (11, 13) | Various lines | IC₅₀ | 0.078 - 0.625 µM acgpubs.org |

The naphthalene ring system is inherently fluorescent, making it an excellent fluorophore for the construction of chemosensors. researchgate.net By chemically modifying the naphthalene scaffold, often through a Schiff base linkage, scientists can design probes that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. nih.govrsc.org The this compound structure can be a starting point for synthesizing more complex probes, where the azide allows for "clicking" the probe onto other molecules or surfaces.

These naphthalene-based probes often operate on a "turn-on" or "turn-off" mechanism. In a "turn-on" sensor, the probe is initially non-fluorescent but becomes brightly fluorescent upon binding its target. nih.gov This change can be triggered by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of an ion restricts molecular vibrations and increases quantum yield. nih.gov These probes have been developed for the highly selective and sensitive detection of various ions, with some capable of imaging ions within living cells. nih.govnih.gov

Table 4: Naphthalene-Based Fluorescent Probes for Ion Detection

| Probe Structure Type | Target Analyte | Detection Limit | Mechanism |

| Naphthalene-derived Schiff base | Al³⁺ | 1.89 x 10⁻⁸ M | Turn-on Fluorescence nih.gov |

| Naphthalene-derived Schiff base | Zn²⁺ | 1.91 x 10⁻⁶ M | Turn-on, CHEF, C=N isomerization rsc.orgnih.gov |

| Naphthalene anhydride (B1165640) derivative | Cu²⁺ | 1.8 µM | Fluorescence Quenching nih.govnih.gov |

| Naphthalene dyad | Pb²⁺ | - | Reversible Fluorescence researchgate.net |

Spectroscopic Characterization and Analytical Methodologies in Research on 1 Azidomethyl Naphthalene

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the elemental formula of 1-(azidomethyl)naphthalene. This technique measures the mass of the molecule with extremely high accuracy (typically to four or five decimal places). The experimentally determined exact mass is then compared to the theoretically calculated mass for the expected formula, C₁₁H₉N₃. A close match provides definitive proof of the compound's identity. The theoretical monoisotopic mass of this compound is 183.079647300 Da. nih.gov

Table 3: HRMS Data for this compound (C₁₁H₉N₃)

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₁H₉N₃ | 183.0796 |

| [M+H]⁺ | C₁₁H₁₀N₃⁺ | 184.0875 |

| [M+Na]⁺ | C₁₁H₉N₃Na⁺ | 206.0694 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is used to separate the components of a mixture and identify them based on their retention time and mass spectrum.

For the analysis of this compound, a key consideration is its thermal stability. Organic azides can be thermally labile and may decompose in the high-temperature environment of the GC injector port or column. This could lead to the loss of a nitrogen molecule (N₂) and the formation of a nitrene intermediate or other rearrangement products.

If the compound is sufficiently stable to elute from the GC column, the mass spectrum would be expected to show a molecular ion peak at m/z = 183. A characteristic and often prominent peak in the mass spectrum of 1-substituted naphthalenes is the naphthylmethyl cation (C₁₁H₉⁺) at m/z = 141, formed by the loss of the azido (B1232118) group. researchgate.net Analysis of these fragmentation patterns is essential for structural confirmation.

Compound Index

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the characterization of this compound, primarily due to its ability to identify the characteristic azide (B81097) functional group. The azide group (–N₃) exhibits a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, making it a readily identifiable feature.

The most prominent and diagnostic peak in the IR spectrum of this compound is the asymmetric stretching vibration of the azide group, which typically appears in the range of 2100-2160 cm⁻¹. This strong absorption is a definitive indicator of the presence of the azide functionality.

Other significant absorption bands in the IR spectrum of this compound include:

Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹, typically in the 3030-3070 cm⁻¹ region, characteristic of the naphthalene (B1677914) ring system. nasa.gov

Aliphatic C-H stretching: The stretching vibrations of the methylene (B1212753) (–CH₂–) group appear just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

Aromatic C=C stretching: The skeletal vibrations of the naphthalene ring give rise to several bands in the 1400-1650 cm⁻¹ region. astrochemistry.orgastrochem.org

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, providing further information about the substitution pattern of the naphthalene ring. astrochem.org

The IR spectrum of this compound can be compared with that of its precursor, 1-(chloromethyl)naphthalene (B51744), to confirm the successful substitution of the chloro group with the azido group. The disappearance of the C-Cl stretching vibration and the appearance of the strong N₃ stretching vibration are clear indicators of the reaction's completion.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H stretch | 3030 - 3070 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1400 - 1650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The naphthalene ring system is a strong chromophore, and its UV-Vis spectrum is characterized by intense absorptions in the ultraviolet region due to π-π* transitions. researchgate.net

Increasing conjugation in aromatic systems generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. libretexts.org The azidomethyl group itself does not significantly extend the conjugation of the naphthalene ring. However, the electronic properties of the substituent can influence the energy of the π-π* transitions.

The molar absorptivity (ε) at the absorption maxima is also a key parameter obtained from UV-Vis spectroscopy, which can be used for quantitative analysis according to the Beer-Lambert law. The high molar absorptivity of the naphthalene system allows for sensitive detection and quantification. libretexts.org

| Absorption Band | Approximate λ_max (nm) for Naphthalene Chromophore | Electronic Transition |

| Band I | ~220 | π → π |

| Band II | ~275 | π → π (¹Lₐ band) researchgate.net |

| Band III | 310 - 320 | π → π* (¹Lₑ band) researchgate.net |

Chromatographic Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for assessing its purity.

Column chromatography is the primary method for the preparative purification of this compound from the reaction mixture. orgsyn.org This technique separates compounds based on their differential adsorption onto a solid stationary phase, typically silica (B1680970) gel, and their solubility in a liquid mobile phase (eluent). researchgate.net

For the purification of this compound, a non-polar solvent system is generally employed due to the relatively non-polar nature of the compound. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity being adjusted to achieve optimal separation. orgsyn.org The progress of the separation is monitored by collecting fractions and analyzing them using thin-layer chromatography. researchgate.net

The choice of eluent composition is critical. A less polar solvent mixture will result in a slower elution of this compound, allowing for better separation from less polar impurities, while a more polar mixture will expedite its elution.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate mixture (e.g., 19:1 v/v) orgsyn.org |

| Elution Monitoring | Thin-Layer Chromatography (TLC) |

Thin-layer chromatography (TLC) is a rapid and convenient analytical technique used to monitor the progress of reactions, identify the components in a mixture, and determine the purity of the purified product. rsc.org A small amount of the sample is spotted onto a TLC plate coated with a thin layer of adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The separation is based on the same principles as column chromatography. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of the product to that of the starting materials and any byproducts, the purity of this compound can be assessed. Visualization of the spots on the TLC plate is often achieved under UV light, as the naphthalene ring is UV-active.

| Parameter | Description |

| Stationary Phase | Silica Gel coated plate |

| Mobile Phase | Typically a mixture of non-polar and polar organic solvents (e.g., Hexanes/Ethyl Acetate) |

| Visualization | UV Lamp (254 nm) |

Advanced Material Characterization Techniques

When this compound is used to functionalize materials, such as polymers or two-dimensional (2D) materials, a suite of advanced characterization techniques is employed to confirm the successful modification and to understand the properties of the resulting composite material. rsc.orgrsc.org

For instance, if this compound is grafted onto a polymer backbone, techniques like Gel Permeation Chromatography (GPC) can be used to determine the change in molecular weight and molecular weight distribution of the polymer after functionalization.

In the case of surface modification of materials, X-ray Photoelectron Spectroscopy (XPS) is a powerful tool to analyze the elemental composition of the surface. The presence of a high-resolution N 1s signal in the XPS spectrum of a material treated with this compound would provide strong evidence of the azide group's incorporation onto the surface.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be utilized to study the morphology and microstructure of the functionalized materials, revealing any changes that may have occurred as a result of the modification. rsc.org

Furthermore, if this compound is used in the synthesis of fluorescent materials through "click" chemistry, Fluorescence Spectroscopy would be essential to characterize the photophysical properties of the resulting triazole-containing products.

The choice of advanced characterization techniques will ultimately depend on the nature of the material being functionalized and the intended application of the final product. rsc.orgnih.gov

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, single-crystal XRD would provide precise information on its crystal lattice, including the unit cell dimensions, space group, and the exact arrangement of atoms within the molecule. This data is fundamental for confirming the compound's structure, understanding its solid-state packing, and identifying any polymorphic forms.

Although specific crystallographic data for this compound is not readily found, studies on similar naphthalene derivatives provide a framework for what to expect. For instance, research on other functionalized naphthalenes reveals detailed crystal structures, often highlighting intermolecular interactions that govern the packing of the molecules in the solid state. For this compound, XRD analysis would be critical in elucidating the conformation of the azidomethyl group relative to the naphthalene ring and how these molecules arrange themselves in a crystalline lattice.

Hypothetical Data Table for XRD Analysis of this compound:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c or Pnma | Defines the symmetry elements within the unit cell. |

| a (Å) | ~10-15 | The length of one side of the unit cell. The exact value would depend on the specific packing. |

| b (Å) | ~5-10 | The length of the second side of the unit cell. |

| c (Å) | ~15-20 | The length of the third side of the unit cell. |

| β (°) | ~90-105 for monoclinic | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Volume (ų) | ~1500-2500 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | ~1.2-1.4 g/cm³ | The density of the crystal calculated from the crystallographic data. |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from an XRD analysis. Actual experimental data would be required for accurate values.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a technique that utilizes polarized light to investigate the optical properties of anisotropic materials, such as crystals. For this compound, POM would be instrumental in observing its crystal morphology, identifying different crystalline phases (polymorphs), and studying its birefringence.

When a crystalline sample of this compound is placed between two crossed polarizers, its ability to split a beam of polarized light into two perpendicular components would result in interference colors, which are characteristic of the material's thickness and birefringence. This technique would allow for the rapid assessment of crystal quality and the observation of any phase transitions upon heating or cooling. While specific POM images or detailed optical data for this compound are not available, the general application of this technique provides valuable qualitative insights into the crystalline nature of the compound.

Hypothetical Data Table for POM Analysis of this compound:

| Property | Observation/Finding | Significance |

| Crystal Habit | e.g., Prismatic, acicular, or tabular crystals | Describes the characteristic external shape of the crystals. |

| Birefringence | e.g., Moderate to high | The difference in the refractive indices of the material, which is visualized as interference colors under POM. |

| Extinction Angle | e.g., Parallel or inclined | The angle between the crystal's prominent edge and the direction of light extinction. |

| Pleochroism | e.g., Absent or present (if the crystal shows different colors when viewed at different angles in polarized light) | Indicates the differential absorption of light in different crystallographic directions. |

Note: This table presents hypothetical observations. Actual POM analysis would be necessary to determine the specific optical properties of this compound crystals.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study the thermal properties of a material, such as its melting point, glass transition temperature, and decomposition temperature.

For this compound, a DSC analysis would be particularly important due to the presence of the azide group, which is known to be thermally sensitive. The DSC thermogram would reveal the melting point of the compound, which is a key indicator of its purity. More importantly, it would show any exothermic events, such as decomposition, providing crucial information about its thermal stability. Studies on other organic azides often show a sharp exothermic peak corresponding to the decomposition of the azide moiety.

While specific DSC data for this compound is not found in the searched literature, a typical DSC curve would be expected to show an endothermic peak corresponding to melting, followed by a strong exothermic peak at a higher temperature indicating decomposition.

Hypothetical Data Table for DSC Analysis of this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Significance |

| Melting (Endotherm) | ~50-70 | ~55-75 | ~100-150 | The temperature range over which the compound transitions from a solid to a liquid. The sharpness of the peak can indicate purity. |

| Decomposition (Exotherm) | ~150-180 | ~160-190 | ~ -1500 to -2500 | The temperature at which the compound begins to decompose. The large negative enthalpy value is characteristic of the energetic decomposition of the azide group. |

Note: The thermal data in this table is hypothetical and based on the expected behavior of organic azides. Experimental DSC analysis is required for accurate determination of the thermal properties of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the electronic properties and reactivity of molecules. numberanalytics.comwikipedia.org For 1-(azidomethyl)naphthalene, these methods can shed light on the distribution of electrons and the energetics of chemical transformations.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the naphthalene (B1677914) ring system constitutes a significant portion of the molecule's electronic landscape. ontosight.ai The HOMO is expected to be a π-orbital primarily localized on the naphthalene ring, while the LUMO is likely a π*-antibonding orbital, also distributed over the aromatic system. The presence of the azidomethyl group (-CH2N3) can influence the energy and localization of these orbitals. ontosight.ai

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the naphthalene π-system |

| LUMO | -1.2 | Primarily localized on the naphthalene π*-system |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

Note: The values in this table are illustrative and based on general knowledge of similar aromatic azides. Specific computational studies on this compound are required for precise energy values.

The azido (B1232118) group in this compound is a key functional group that can participate in various reactions, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ontosight.ai DFT calculations are invaluable for elucidating the mechanisms of such reactions by identifying transition states and calculating their corresponding energy barriers.

For example, in the nitration of naphthalene, a classic electrophilic aromatic substitution, computational studies can help explain the preference for substitution at the 1-position (alpha) over the 2-position (beta). ucsb.eduyoutube.com This is achieved by calculating the energies of the intermediate carbocations formed during the reaction, where the intermediate leading to the alpha product is found to be more stable due to a greater number of resonance structures that preserve the aromaticity of the unreacted ring. youtube.com A similar approach could be applied to understand the regioselectivity of reactions involving the naphthalene ring of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT. wikipedia.org

High-level ab initio calculations have been used to study the molecular properties and decomposition pathways of related azido compounds, such as 1-azidoalkynes. nih.gov These studies involve the calculation of molecular structures, NMR chemical shifts, and the energy barriers for the extrusion of N2, a common decomposition pathway for azides. nih.gov Such computational investigations can provide a detailed understanding of the stability and reactivity of the azido group in this compound.

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and conformational behavior of molecules over time.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and the energy barriers for interconversion between these conformers. The key flexible bond in this molecule is the C-C bond connecting the azidomethyl group to the naphthalene ring. Rotation around this bond will lead to different spatial orientations of the azide (B81097) group relative to the plane of the naphthalene ring.

Computational methods can be used to generate a potential energy surface by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the identification of the lowest energy (most stable) conformers. For example, in a study of oxamic acid, geometry optimization was performed using Møller-Plesset second-order perturbation theory (MP2) with a 6-311+G(d,p) basis set to determine the relative energies of its conformers. ucsb.edu A similar approach would be suitable for analyzing the conformational preferences of this compound. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with other molecules.

Intermolecular Interactions and Self-Assembly

The assembly of molecules into ordered supramolecular structures is dictated by a complex interplay of non-covalent forces. In naphthalene-containing compounds, π-π stacking interactions are a dominant driving force for self-assembly.

Detailed computational and experimental studies on related naphthalene derivatives reveal mechanisms applicable to this compound. For instance, the self-assembly of naphthalene-dipeptide conjugates into hydrogels is driven by a combination of π-π stacking of the naphthalene moieties and hydrogen bonding that leads to β-sheet formation. warwick.ac.uk The process often begins once electrostatic repulsion is minimized, allowing the molecules to approach and form fibrous structures. warwick.ac.uk These initial fibers can then associate laterally to form thicker, more robust bundles, strengthening the resulting material over time. warwick.ac.uk

Similarly, research on naphthalene-linked chlorophyll (B73375) dimers has shown their ability to self-assemble into ring-shaped supramolecular structures, mimicking natural light-harvesting systems. rsc.org In donor-acceptor complexes, such as those between naphthalene diimide and pyrene, the stability and geometry of the π-π stacked arrangement are highly dependent on the rotational orientation of the molecules, a phenomenon that has been elucidated through Density Functional Theory (DFT) calculations. rsc.org

For this compound, it is hypothesized that the large, aromatic naphthalene core would strongly favor π-π stacking interactions, leading to aggregation in solution. The azido (-N₃) group, being a polar, linear moiety, could further influence the assembly process through dipole-dipole interactions or by acting as a hydrogen bond acceptor. nih.gov The interplay between these forces dictates the final architecture of any self-assembled structures.

Table 1: Key Intermolecular Interactions in Naphthalene Derivatives

| Interaction Type | Participating Moiety | Role in Self-Assembly | Example System |

|---|---|---|---|

| π-π Stacking | Naphthalene Ring | Primary driving force for aggregation and fiber formation. | Naphthalene-dipeptide warwick.ac.uk |

| Hydrogen Bonding | Peptide/Amide Groups | Directs the formation of specific secondary structures like β-sheets. | Naphthalene-dipeptide warwick.ac.uk |

| Charge-Transfer | Donor-Acceptor Rings | Stabilizes stacked complexes, influencing electronic properties. | Naphthalene diimide–pyrene rsc.org |

| Dative Covalent Bonds | Boronic Esters & N-Heterocycles | Forms stable, self-assembled host-guest complexes. | 1,8-Dihydroxy naphthalene with boronic acids mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This method is pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov While specific QSAR studies focusing exclusively on this compound are not prevalent in the literature, research on analogous naphthalene-based compounds provides a clear framework for how such an analysis would be conducted.

QSAR models are built by developing mathematical equations that relate physicochemical or structural descriptors of molecules to their observed biological effects. researchgate.net These descriptors can be topological, electronic, or steric in nature.

For example, a QSAR study on a series of 1,3-disubstituted-1H-naphtho[1,2-e] warwick.ac.ukontosight.aioxazines identified key topological parameters governing their antimicrobial activity. The antibacterial activity was found to be correlated with the Balaban index (J), Kier's second-order molecular index (κa₂), and the third-order molecular connectivity index (³χ). researchgate.net In contrast, the antifungal activity was primarily governed by the valence first-order molecular connectivity index (¹χᵥ). researchgate.net Similarly, QSAR studies on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives have been performed to evaluate their antimicrobial potential. ekb.eg

A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing analogues with different substituents on the naphthalene ring and measuring their biological activity (e.g., as enzyme inhibitors or antimicrobial agents). The data would then be used to generate a predictive model.

Table 2: Descriptors Used in QSAR Analysis of Naphthalene Analogs

| Descriptor Type | Descriptor Name | Abbreviation/Symbol | Relevance | Reference |

|---|---|---|---|---|

| Topological | Balaban Index | J | Relates to molecular size and branching, affecting antibacterial activity. | researchgate.net |

| Topological | Kier's Molecular Index (2nd Order) | κa₂ | Encodes information about molecular shape and flexibility. | researchgate.net |

| Topological | Molecular Connectivity Index (3rd Order) | ³χ | Describes the degree of branching in the molecule. | researchgate.net |

| Topological | Valence Molecular Connectivity Index (1st Order) | ¹χᵥ | Relates to atom valencies, influencing antifungal activity. | researchgate.net |

| Electronic | Dipole Moment | - | Measures molecular polarity, which can affect membrane permeability. | researchgate.net |

| Thermodynamic | LogP | logP | Represents the hydrophobicity of a molecule, crucial for cell uptake. | researchgate.net |

Computational Studies of Complexation with Transition Metals

The interaction of organic ligands with transition metals is a cornerstone of catalysis and materials science. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structure, bonding, and reactivity of the resulting metal complexes. researchgate.netumn.edu

Studies on naphthalene-based ligands complexed with various transition metals have demonstrated the power of these computational approaches. For example, DFT calculations were used to determine the stereochemistry of a complex formed between a naphthalene-1,4-dione based ligand and divalent nickel (Ni²⁺). researchgate.net The calculations helped to distinguish between possible cis and trans isomers, concluding that the trans square-planar geometry was the more stable and accurate representation. researchgate.net